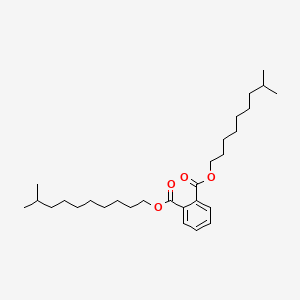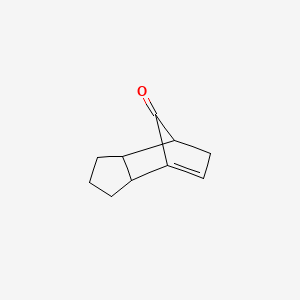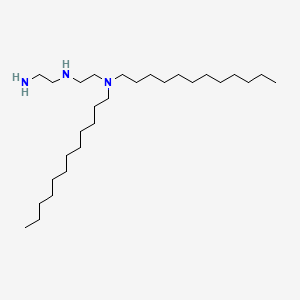
N'-(2-Aminoethyl)-N,N-didodecylethylenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 298-275-7, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used in various industrial and scientific applications. It is a white crystalline powder that is soluble in organic solvents and is known for its role as a radical initiator in polymerization processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-azobis(2-methylpropionitrile) typically involves the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Reaction of Acetone Cyanohydrin with Hydrazine Hydrate: This step involves mixing acetone cyanohydrin with hydrazine hydrate in the presence of a catalyst. The reaction is exothermic and requires careful temperature control.
Purification: The crude product is purified through recrystallization to obtain pure 2,2’-azobis(2-methylpropionitrile).
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) is carried out on a larger scale using similar synthetic routes. The process involves:
Large-Scale Reaction: The reaction is conducted in large reactors with precise control over temperature and pressure.
Continuous Purification: Industrial purification methods include continuous recrystallization and filtration to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-azobis(2-methylpropionitrile) undergoes several types of chemical reactions, including:
Radical Initiation: It decomposes to form free radicals, which are highly reactive and initiate polymerization reactions.
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Common Reagents and Conditions
Polymerization: In polymerization reactions, 2,2’-azobis(2-methylpropionitrile) is used as a radical initiator. The reaction is typically carried out in the presence of monomers such as styrene or acrylonitrile.
Oxidation: Oxidation reactions may involve reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Major Products Formed
Polymers: The primary products of polymerization reactions initiated by 2,2’-azobis(2-methylpropionitrile) are various types of polymers, including polystyrene and polyacrylonitrile.
Oxidation Products: Oxidation reactions yield various oxidation products depending on the specific conditions and reagents used.
Scientific Research Applications
2,2’-azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:
Chemistry: It is extensively used as a radical initiator in the synthesis of polymers and copolymers.
Biology: The compound is used in studies involving radical-induced reactions and their effects on biological systems.
Medicine: Research in drug delivery systems and controlled release formulations often utilizes 2,2’-azobis(2-methylpropionitrile) for its radical-initiating properties.
Industry: It is employed in the production of plastics, rubbers, and other polymeric materials.
Mechanism of Action
The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the decomposition of the compound to form free radicals. These radicals are highly reactive and initiate chain reactions in polymerization processes. The molecular targets and pathways involved include:
Radical Formation: The compound decomposes to form nitrogen gas and two free radicals.
Polymerization Initiation: The free radicals react with monomers to form polymer chains, propagating the polymerization process.
Comparison with Similar Compounds
2,2’-azobis(2-methylpropionitrile) is unique compared to other radical initiators due to its specific decomposition temperature and radical formation efficiency. Similar compounds include:
Benzoyl Peroxide: Another common radical initiator used in polymerization reactions.
Azobisisobutyronitrile (AIBN): A closely related compound with similar radical-initiating properties but different decomposition characteristics.
Properties
CAS No. |
93803-01-1 |
|---|---|
Molecular Formula |
C28H61N3 |
Molecular Weight |
439.8 g/mol |
IUPAC Name |
N'-[2-(didodecylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C28H61N3/c1-3-5-7-9-11-13-15-17-19-21-26-31(28-25-30-24-23-29)27-22-20-18-16-14-12-10-8-6-4-2/h30H,3-29H2,1-2H3 |
InChI Key |
NZTZKCVOQYVLDO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(CCCCCCCCCCCC)CCNCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



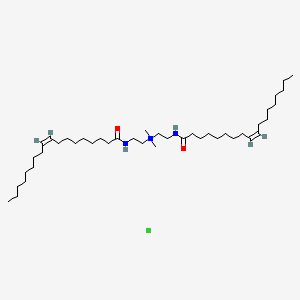


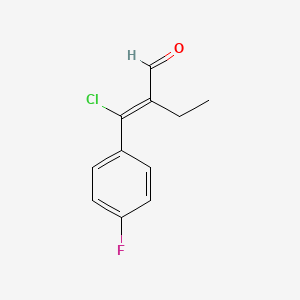
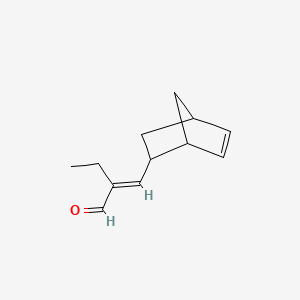

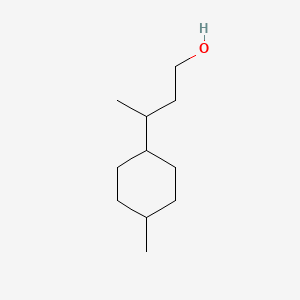
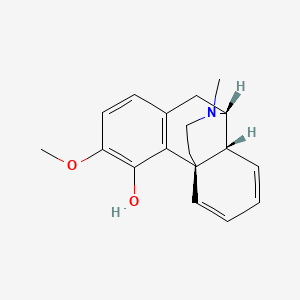
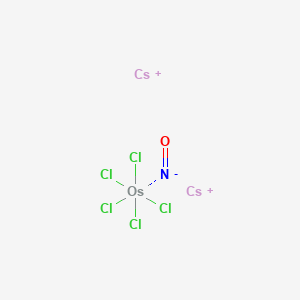

![2,2'-[Butylidenebis(oxymethylene)]bisfuran](/img/structure/B12664950.png)
